molecular formula C8H13NO2 B13938248 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone

Cat. No.: B13938248
M. Wt: 155.19 g/mol
InChI Key: WYEHOCMBUGGXCD-UHFFFAOYSA-N
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Description

1-(8-Oxa-3-azabicyclo[321]octan-3-yl)ethanone is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The reaction conditions may include the use of specific catalysts and reagents to achieve the desired stereoselectivity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both oxygen and nitrogen atoms in the structure allows for diverse reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, this compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development .

Mechanism of Action

The mechanism of action of 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the bicyclic structure allows it to fit into certain binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone include other bicyclic compounds such as 8-azabicyclo[3.2.1]octane and its derivatives. These compounds share a similar core structure but may differ in the functional groups attached to the bicyclic scaffold .

Uniqueness: The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the bicyclic structure. This unique arrangement can impart distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone

InChI

InChI=1S/C8H13NO2/c1-6(10)9-4-7-2-3-8(5-9)11-7/h7-8H,2-5H2,1H3

InChI Key

WYEHOCMBUGGXCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CCC(C1)O2

Origin of Product

United States

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